2,4-Dichloro-1-(2-propynyloxy)benzene
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Overview
Description
2,4-Dichloro-1-(2-propynyloxy)benzene is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a propynyloxy group is attached at the 1 position. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-propynyloxy)benzene typically involves the reaction of 2,4-dichlorophenol with propargyl bromide in the presence of a base such as potassium hydroxide . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichlorophenol+Propargyl BromideKOH, Solventthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(2-propynyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 2,4-dichlorophenylpropanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of 2,4-dichloro-1-(substituted)benzene derivatives.
Oxidation: Formation of 2,4-dichloro-1-(2-oxopropoxy)benzene.
Reduction: Formation of 2,4-dichlorophenylpropanol.
Scientific Research Applications
2,4-Dichloro-1-(2-propynyloxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(2-propynyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyloxy group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the propynyloxy group, making it less reactive in certain synthetic applications.
2,4-Dichloro-1-(2-propynyloxy)benzene derivatives: Compounds with different substituents on the benzene ring or propynyloxy group.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the propynyloxy group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it valuable in research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-1-prop-2-ynoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIKGHHJUQTGSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168913 |
Source
|
Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-90-4 |
Source
|
Record name | Benzene, 2,4-dichloro-1-(2-propynyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017061904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-1-(2-propynyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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